Thalidomide-5-NH2-CH2-COOH chemical structure and properties
Thalidomide-5-NH2-CH2-COOH chemical structure and properties
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-CH2-COOH, also known as 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid, is a functionalized derivative of thalidomide (B1683933).[1] This compound incorporates a glycine (B1666218) moiety at the 5-position of the phthalimide (B116566) ring, providing a reactive carboxylic acid handle. This feature makes it a valuable building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), where it can serve as an E3 ligase ligand.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and biological context.
Chemical Structure and Properties
The foundational structure of Thalidomide-5-NH2-CH2-COOH is the thalidomide core, which consists of a glutarimide (B196013) and a phthalimide ring system. The key modification is the attachment of a glycine group at the 5-position of the phthalimide ring.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of Thalidomide-5-NH2-CH2-COOH and the parent thalidomide molecule are presented in Table 1 for comparison.
| Property | Thalidomide-5-NH2-CH2-COOH | Thalidomide |
| Molecular Formula | C15H13N3O6[3] | C13H10N2O4[4] |
| Molecular Weight | 331.28 g/mol [1] | 258.23 g/mol [4] |
| CAS Number | 2412056-27-8[3] | 50-35-1[4] |
| Appearance | Needles or white powder[4] | Needles or white powder[4] |
| Solubility | Soluble in DMSO (66 mg/mL), Insoluble in water and ethanol | Minimally soluble in water, soluble in organic solvents |
| Storage | -20°C[3] | Room temperature |
Biological Activity and Mechanism of Action
Thalidomide and its analogs, including Thalidomide-5-NH2-CH2-COOH, are known to exert their biological effects primarily through their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5]
The binding of a thalidomide analog to CRBN modulates the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of this complex.[5][6] This mechanism is the cornerstone of targeted protein degradation technology.
The glutarimide moiety of the thalidomide core is crucial for binding to CRBN, fitting into a specific pocket.[7][8] The phthalimide portion can be modified, as in Thalidomide-5-NH2-CH2-COOH, to attach linkers and warheads for targeting specific proteins for degradation without significantly disrupting the binding to CRBN.[5]
Signaling Pathway of Thalidomide-induced Protein Degradation:
Caption: Thalidomide-induced protein degradation pathway.
Experimental Protocols
General Synthesis of 5-Substituted Thalidomide Analogs
The synthesis of thalidomide analogs often involves multi-step procedures. A general approach for creating 5-substituted derivatives starts with a suitably protected glutamine or glutamic acid and a substituted phthalic anhydride (B1165640).
Example Protocol for Solid-Phase Synthesis of Thalidomide Analogs:
This protocol is adapted from solid-phase synthesis methodologies which allow for the efficient creation of analog libraries.[9]
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Resin Functionalization: Hydroxymethyl polystyrene resin is reacted with a substituted phthalic anhydride in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) to form a resin-linked acid.
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Amide Coupling: The resin-linked acid is then coupled with α-aminoglutarimide hydrochloride using a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as N-hydroxybenzotriazole (HOBT) in DMF.
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Cleavage and Cyclization: The thalidomide analog is cleaved from the resin, and the phthalimide ring is simultaneously formed by treating the resin with an acid, such as 5% trifluoroacetic acid (TFA) in a suitable solvent like toluene, at elevated temperatures.[9]
Experimental Workflow for Synthesis:
Caption: General workflow for solid-phase synthesis of thalidomide analogs.
Cereblon Binding Assays
To quantify the interaction between thalidomide analogs and Cereblon, various biophysical and biochemical assays can be employed.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction.
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Sample Preparation: A solution of purified recombinant CRBN protein is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The thalidomide analog is dissolved in the same buffer.
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ITC Measurement: The CRBN solution is loaded into the sample cell of the ITC instrument, and the thalidomide analog solution is loaded into the injection syringe.
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Data Analysis: A series of small injections of the ligand into the protein solution are performed. The heat released or absorbed during each injection is measured to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]
Quantitative Data
The binding affinity of thalidomide and its analogs to Cereblon is a critical parameter for their biological activity. While specific quantitative binding data for Thalidomide-5-NH2-CH2-COOH is not extensively available in public literature, data for related compounds provides a valuable reference.
| Compound | Assay | Kd (μM) | Reference |
| Thalidomide | ITC | ~1 | [5] |
| Lenalidomide | ITC | ~0.5 | [10] |
| Pomalidomide | ITC | ~0.2 | [10] |
Note: Kd values can vary depending on the specific assay conditions and protein construct used.
Conclusion
Thalidomide-5-NH2-CH2-COOH is a key building block in the field of targeted protein degradation. Its chemical structure, featuring a reactive handle on the thalidomide core, allows for its incorporation into PROTACs and other novel therapeutic modalities. A thorough understanding of its physicochemical properties, biological mechanism of action, and the experimental methods for its synthesis and evaluation is essential for researchers and drug developers working to harness the therapeutic potential of modulating the ubiquitin-proteasome system.
References
- 1. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-5-NH2-CH2-COOH, 2412056-27-8 | BroadPharm [broadpharm.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
